molecular formula C20H24N4O3S B11503865 N-[2-(3,4-diethoxyphenyl)ethyl]-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide

N-[2-(3,4-diethoxyphenyl)ethyl]-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide

Cat. No.: B11503865
M. Wt: 400.5 g/mol
InChI Key: XOOYHQWQJYBKDM-UHFFFAOYSA-N
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Description

N-[2-(3,4-diethoxyphenyl)ethyl]-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these steps include ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate and various amines .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-diethoxyphenyl)ethyl]-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-[2-(3,4-diethoxyphenyl)ethyl]-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-diethoxyphenyl)ethyl]-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its ethoxy groups, sulfanyl linkage, and acetamide moiety contribute to its uniqueness compared to similar compounds.

Properties

Molecular Formula

C20H24N4O3S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide

InChI

InChI=1S/C20H24N4O3S/c1-3-26-16-8-7-14(12-17(16)27-4-2)9-11-21-18(25)13-28-20-23-15-6-5-10-22-19(15)24-20/h5-8,10,12H,3-4,9,11,13H2,1-2H3,(H,21,25)(H,22,23,24)

InChI Key

XOOYHQWQJYBKDM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=C(N2)C=CC=N3)OCC

Origin of Product

United States

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